
3-(3,5-Dichlorophenyl)acrylaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dichlorophenyl)acrylaldehyde is an organic compound with the molecular formula C9H6Cl2O It is characterized by the presence of a dichlorophenyl group attached to an acrylaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)acrylaldehyde typically involves the reaction of 3,5-dichlorobenzaldehyde with acrolein under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the aldol condensation reaction. The reaction mixture is then subjected to reflux conditions to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichlorophenyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: 3-(3,5-Dichlorophenyl)acrylic acid
Reduction: 3-(3,5-Dichlorophenyl)propanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(3,5-Dichlorophenyl)acrylaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenyl)acrylaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This can result in various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dichlorophenyl)acrylaldehyde
- 3-(2,4-Dichlorophenyl)acrylaldehyde
- 3-(2,5-Dichlorophenyl)acrylaldehyde
Uniqueness
3-(3,5-Dichlorophenyl)acrylaldehyde is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of the 3,5-dichloro substitution pattern can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H6Cl2O |
|---|---|
Molecular Weight |
201.05 g/mol |
IUPAC Name |
(E)-3-(3,5-dichlorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6Cl2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h1-6H/b2-1+ |
InChI Key |
JDAKRDWVJBDVPF-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1Cl)Cl)/C=C/C=O |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




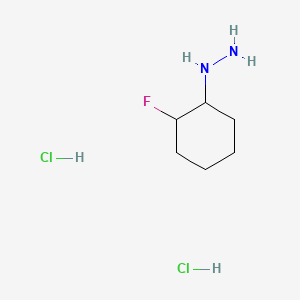
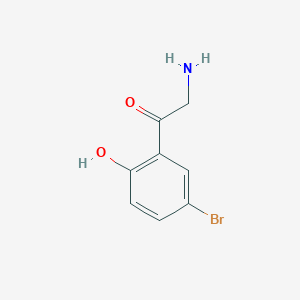
![1-chloro-2-methoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B13590630.png)

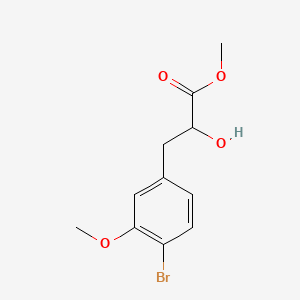
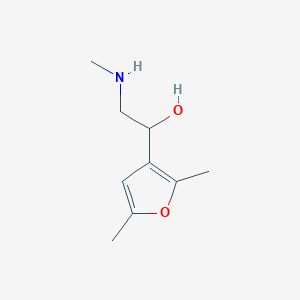


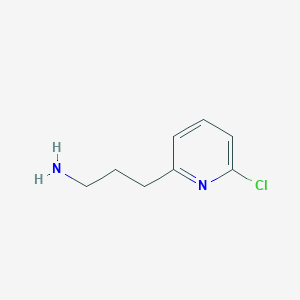
![2-Bromo-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B13590674.png)

![o-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine](/img/structure/B13590682.png)
